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Compound of Interest

Compound Name: Fluoxetine

Cat. No.: B1211875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative

methods for the enantioselective synthesis of Fluoxetine hydrochloride, a widely prescribed

selective serotonin reuptake inhibitor (SSRI). The following sections detail various synthetic

strategies, present comparative data, and offer detailed experimental protocols for key

transformations.

Introduction
Fluoxetine, marketed as Prozac®, is a chiral molecule, with the (S)-enantiomer being the more

active form. Consequently, the development of stereoselective synthetic routes to obtain

enantiomerically pure (S)-Fluoxetine is of significant importance in the pharmaceutical

industry. This document outlines several key asymmetric strategies that have been successfully

employed to achieve this, including catalytic asymmetric allylation, Corey-Itsuno reduction,

Sharpless asymmetric epoxidation, and chemoenzymatic methods. Each approach offers

distinct advantages in terms of efficiency, scalability, and stereocontrol.

Comparative Data of Enantioselective Syntheses
The following tables summarize quantitative data for different enantioselective routes to

Fluoxetine and its key chiral intermediates, allowing for a direct comparison of their
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efficiencies.

Table 1: Comparison of Key Asymmetric Reactions in Fluoxetine Synthesis

Synthetic
Strategy

Catalyst/Re
agent

Key
Intermediat
e

Yield (%) ee (%) Reference

Asymmetric

Allylation

Maruoka's

Catalyst

(Ti(IV)/(R)-

BINOL)

(R)-1-phenyl-

but-3-en-1-ol
90 >99 [1][2]

Corey-Itsuno

Reduction

(S)-Me-CBS

Catalyst

(R)-4-

hydroxy-4-

phenylbutyrat

e

95 99 [3]

Asymmetric

Carbonyl-Ene

Ti(OiPr)₄/(S)-

BINOL

(S)-2-(3-

furyl)-1-

phenyl-1-

ethanol

90 95 [4]

Sharpless

Epoxidation

Ti(OiPr)₄/(+)-

DET

(2R,3R)-

epoxycinnam

yl alcohol

~82 >90 [5][6]

Chemoenzym

atic

Resolution

Lipase PS-C

'Amano' II

(S)-3-

hydroxy-3-

phenylpropan

enitrile

46 >99 [6]

One-Pot

Borylation/Re

duction

Copper/Chiral

Ligand

(R)-

Fluoxetine
45 (overall) 96 [7]

Table 2: Overall Efficiency of Selected (R)-Fluoxetine Syntheses
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Starting
Material

Number of
Steps

Overall Yield
(%)

Final ee (%) Reference

Benzaldehyde 6 50 99 [1][2]

Benzaldehyde 6 56 >97 [4]

N-methyl-trans-

cinnamamide
4 67 99 [4]

α,β-unsaturated

aldehyde
6 (one-pot seq.) 45 96 [7]

Synthetic Pathways and Methodologies
This section details the reaction schemes and experimental protocols for the leading

enantioselective strategies for synthesizing Fluoxetine hydrochloride.

Asymmetric Allylation using Maruoka's Catalyst
This concise and highly efficient route utilizes an asymmetric allylation of benzaldehyde as the

key stereochemistry-determining step.[1][2] The resulting homoallylic alcohol is then converted

to the final product through a series of straightforward transformations.

Synthetic Pathway:

Benzaldehyde (R)-1-phenyl-but-3-en-1-ol

1. Maruoka's Catalyst
2. Allyltri-n-butyltin
(90%, >99% ee) (R)-1-phenyl-1,3-propanediol

1. OsO₄, NaIO₄

2. NaBH₄

(87%) Mesylated Diol

MsCl, Et₃N
(85%) (R)-N-methyl-3-phenyl-

3-hydroxypropylamine

MeNH₂ (aq)
(96%) (R)-Fluoxetine HCl

1. NaH, 4-chlorobenzotrifluoride
2. HCl
(78%)

Methyl 4-oxo-4-phenylbutyrate (R)-Methyl 4-hydroxy-
4-phenylbutyrate

(S)-Me-CBS, BH₃·THF
(95%, 99% ee) (R)-γ-phenyl-γ-butyrolactoneAcid catalyst Amide IntermediateMeNH₂ (R)-N-methyl-3-phenyl-

3-hydroxypropylamine
Reduction (e.g., LiAlH₄) (R)-Fluoxetine HCl

1. NaH, 4-chlorobenzotrifluoride
2. HCl
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Cinnamyl Alcohol (2R,3R)-3-phenyl-
oxiran-2-yl)methanol

Ti(OiPr)₄, (+)-DET
t-BuOOH, CH₂Cl₂
(~82%, >90% ee) Amino DiolMeNH₂ Protected Amino AlcoholProtection/Reduction (R)-N-methyl-3-phenyl-

3-hydroxypropylamine
Deprotection (R)-Fluoxetine HCl

1. NaH, 4-chlorobenzotrifluoride
2. HCl
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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